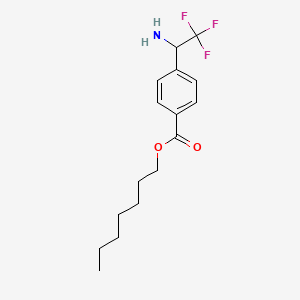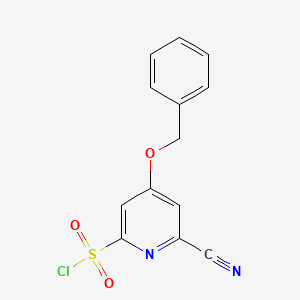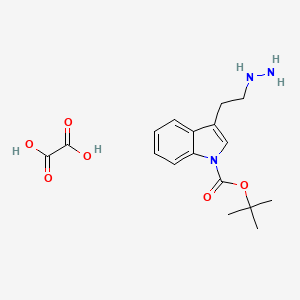
tert-Butyl 3-(2-hydrazinylethyl)-1H-indole-1-carboxylate oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(2-hydrazinylethyl)-1H-indole-1-carboxylate oxalate is a complex organic compound that features an indole core structure Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Méthodes De Préparation
The synthesis of tert-Butyl 3-(2-hydrazinylethyl)-1H-indole-1-carboxylate oxalate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Hydrazinylethyl Group: The indole derivative is then reacted with a hydrazine derivative to introduce the hydrazinylethyl group.
Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl esterification.
Formation of the Oxalate Salt: Finally, the compound is converted to its oxalate salt form by reacting with oxalic acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production.
Analyse Des Réactions Chimiques
tert-Butyl 3-(2-hydrazinylethyl)-1H-indole-1-carboxylate oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The hydrazinylethyl group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl 3-(2-hydrazinylethyl)-1H-indole-1-carboxylate oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(2-hydrazinylethyl)-1H-indole-1-carboxylate oxalate involves its interaction with specific molecular targets and pathways. The hydrazinylethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The indole core structure can interact with various receptors and enzymes, influencing cellular signaling pathways and biological processes.
Comparaison Avec Des Composés Similaires
tert-Butyl 3-(2-hydrazinylethyl)-1H-indole-1-carboxylate oxalate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Hydroxyindoleacetic acid: A metabolite of serotonin and used as a biomarker in medical diagnostics.
The uniqueness of this compound lies in its specific functional groups and their potential applications in various fields. Its hydrazinylethyl group and tert-butyl ester protection make it a versatile compound for further chemical modifications and research.
Propriétés
Formule moléculaire |
C17H23N3O6 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
tert-butyl 3-(2-hydrazinylethyl)indole-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C15H21N3O2.C2H2O4/c1-15(2,3)20-14(19)18-10-11(8-9-17-16)12-6-4-5-7-13(12)18;3-1(4)2(5)6/h4-7,10,17H,8-9,16H2,1-3H3;(H,3,4)(H,5,6) |
Clé InChI |
SKPZHHLJFXZXMZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CCNN.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14849390.png)
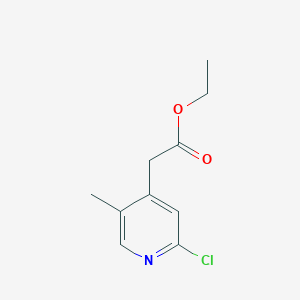

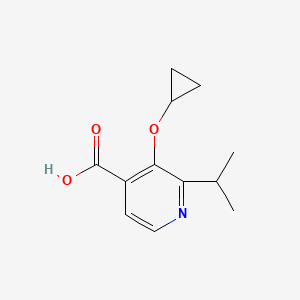


![[(2S,3R,4R,5R)-3-amino-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methyl benzoate](/img/structure/B14849415.png)
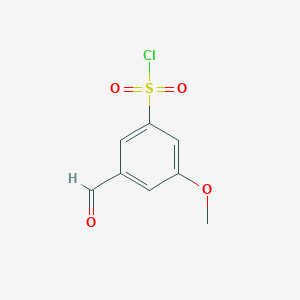
![Tert-butyl [6-formyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate](/img/structure/B14849432.png)
